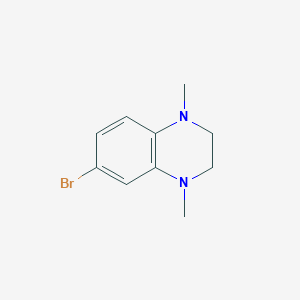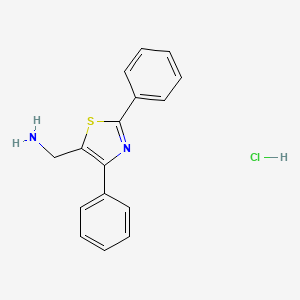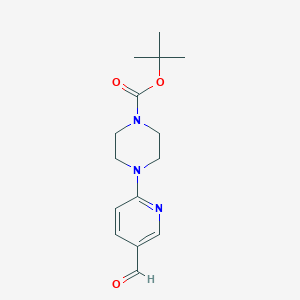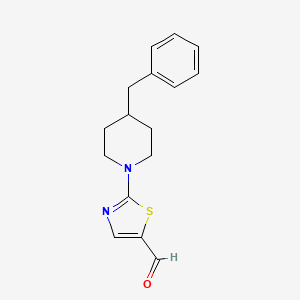
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
The exploration of thiazole derivatives, including compounds similar to 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde, has been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives are synthesized through a cyclocondensation reaction involving carboxylic acid and 2-aminothiophenol. Studies have shown that certain synthesized compounds exhibited significant anti-inflammatory activity compared to standard references, along with potential antioxidant activity against various reactive species. This suggests that benzofused thiazole derivatives could serve as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Chemical Properties and Applications
Research on the structural properties and applications of thiazole derivatives has revealed their versatile role in chemistry. For example, benzothiazole and its derivatives have shown a variety of biological activities, and their conjugate systems have been explored as potential chemotherapeutics. The modification of the benzothiazole scaffold and the development of its conjugates have been extensively studied, highlighting the importance of these compounds in drug discovery and development. Benzothiazole derivatives have been evaluated for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, demonstrating the scaffold’s potential as a cornerstone in medicinal chemistry (Ahmed et al., 2012).
Role in Organic Optoelectronics
Benzothiazole derivatives have also found applications in the field of organic optoelectronics. The structural uniqueness of these compounds, especially when fused with benzene rings, has led to the exploration of their use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. Their electronic properties, such as luminescence and electroluminescence, are of particular interest for developing novel materials for optoelectronic applications. This highlights the versatility of benzothiazole derivatives beyond pharmacological activities, extending their utility to materials science and engineering (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-benzylpiperidine, have been found to interact with theEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
Similar compounds like 4-benzylpiperidine act as amonoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
The related compound 4-benzylpiperidine is known to influence thefatty acid elongation cycle of the FAS-II pathway .
Result of Action
Related compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase-A and -B, enzymes responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity can alter neurotransmitter levels, impacting cell signaling pathways and gene expression related to neurotransmission and mood regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, promoting the release of neurotransmitters such as dopamine and norepinephrine . Additionally, it functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters . These interactions lead to increased neurotransmitter levels, which can influence various physiological and psychological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on neurotransmitter levels, but these effects may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that its impact on cellular function can persist for several hours, but the exact duration depends on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which metabolizes neurotransmitters . By inhibiting these enzymes, the compound can alter metabolic flux and increase the levels of certain metabolites. This interaction can have significant effects on physiological processes, particularly those related to neurotransmission.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This transport is crucial for its activity, as it needs to reach specific cellular compartments to exert its effects. The compound’s distribution can also affect its localization and accumulation within tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its target sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The precise localization can also influence its activity and function, as different cellular compartments may have varying environments and conditions.
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIMEHYUGUTTTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594724 |
Source


|
| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-09-0 |
Source


|
| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
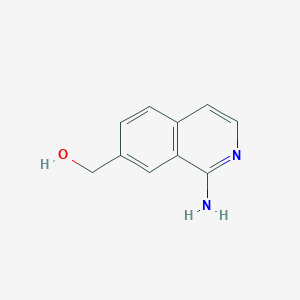
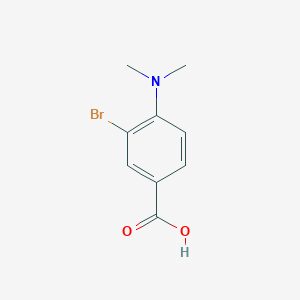
![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)
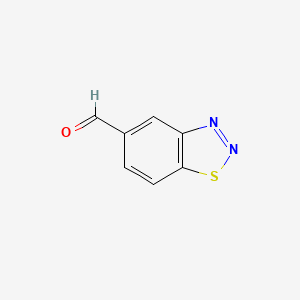
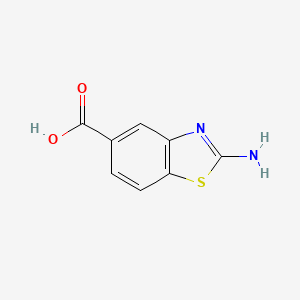
![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)


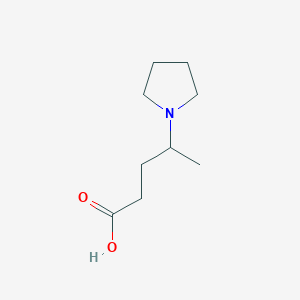
![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
